2-Bromo-1,4-dimethoxynaphthalene
Overview
Description
2-Bromo-1,4-dimethoxynaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C12H11BrO2 and its molecular weight is 267.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bioactive Compounds
- 2-Bromo-1,4-dimethoxynaphthalene is used in the synthesis of biologically active pyranonaphthoquinones, utilizing 1-methoxynaphthalene as a starting material. This process involves Dakin's oxidation and Claisen rearrangement (Limaye et al., 2012).
Intermediate in Menaquinone Synthesis
- It serves as an important intermediate in the synthesis of menaquinone, achieved through a three-step process starting with methyl-1,4-naphthoquinone (Yin Hong, 2006).
Chemical Reaction Studies
- The compound plays a role in studying the haloacetoxylation, halogenation, and acetoxylation reactions of 1,4-dimethoxynaphthalenes, providing insights into various reaction pathways and mechanisms (P. and T. Brandt, 1997).
Synthesis of Naphthoquinones
- It is used in the synthesis of naphthoquinones, a class of compounds with potential applications in various fields, by the oxidation of derivatives of 2:7-dimethoxynaphthalene with chromic acid (Wilson, 1958).
Production of Functionalized Carbon Nanohoops
- The compound is involved in the synthesis of functionalized carbon nanohoops, a novel material with potential applications in nanotechnology and materials science (Huang et al., 2014).
Antibacterial Activity Studies
- Research has explored its use in synthesizing compounds with in vitro antibacterial activity against pathogenic bacteria, highlighting its potential in medical and pharmaceutical research (Göksu & Uğuz, 2005).
Exploration in Molecular Ionization
- It has been utilized in studies focusing on the ionization of polymetallic porphyrins, demonstrating its utility in advanced analytical chemistry techniques (Aiello et al., 2004).
Research in Molecular Properties
- Investigations into the molecular properties, structure, and vibrational spectra of related bromo-dimethoxynaphthalenes have been conducted, contributing to the understanding of these molecules at a fundamental level (Mariappan & Sundaraganesan, 2014).
Safety and Hazards
The safety data sheet for a similar compound, “1-Bromo-2,2-dimethoxypropane”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-bromo-1,4-dimethoxynaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDFWADTRPHTIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472484 | |
Record name | 2-bromo-1,4-dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64648-81-3 | |
Record name | 2-bromo-1,4-dimethoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2-Bromo-1,4-dimethoxynaphthalene in organic synthesis?
A1: this compound serves as a precursor for generating the reactive intermediate, 1,4-Dimethoxy-2,3-didehydronaphthalene, via dehydrobromination. [] This reactive intermediate, often referred to as an aryne, can be trapped by various dienophiles like furan or 2-methylfuran in Diels-Alder reactions. This approach allows the synthesis of complex polycyclic compounds, particularly those containing the naphtho[2,3-c]furan core structure. [, ]
Q2: Can you provide an example of how this compound has been utilized to synthesize a specific target molecule?
A2: Researchers have successfully employed this compound in the synthesis of Naphtho[2,3-c]furan-4,9-dione. [] This involved reacting the generated 1,4-Dimethoxy-2,3-didehydronaphthalene with furan, followed by subsequent chemical transformations to yield the desired Naphtho[2,3-c]furan-4,9-dione. This approach highlights the utility of this compound in constructing specific polycyclic frameworks. []
Q3: Apart from furan derivatives, have other reagents been explored in reactions with this compound under aryne-forming conditions?
A3: Yes, research has investigated the reaction of this compound with nitriles under aryne-forming conditions. [] This exploration aimed to understand the reactivity profile of the generated aryne intermediate and its potential for forming diverse chemical structures beyond those accessible through Diels-Alder reactions. []
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